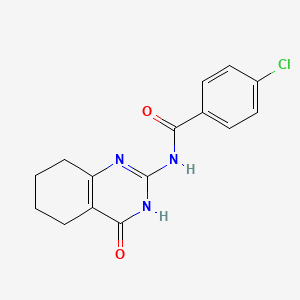

4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Description

4-Chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a heterocyclic compound featuring a fully saturated hexahydroquinazolinone core linked to a 4-chlorophenylcarboxamide moiety. Its structural complexity arises from the fusion of a bicyclic quinazolinone system with a carboxamide-substituted aromatic ring.

Properties

IUPAC Name |

4-chloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c16-10-7-5-9(6-8-10)13(20)18-15-17-12-4-2-1-3-11(12)14(21)19-15/h5-8H,1-4H2,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBWXWNKDMEORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide typically involves multiple steps, starting with the formation of the quinazolinyl core. One common approach is the cyclization of an appropriate precursor, such as a diaminobenzene derivative, followed by chlorination and carboxamide formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted quinazolinyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide may be used to study biological pathways and interactions. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to its activity against various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs with Substituted Phenylcarboxamide Moieties

describes a series of N-(4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide derivatives (A2–A6) with halogenated phenyl substituents. While these compounds share the 4-oxoquinazoline core, they differ in the linker (piperazine vs. direct attachment) and the degree of quinazoline saturation (3,4-dihydro vs. hexahydro).

Table 1: Substituent Effects on Physical Properties (Data from )

| Compound | Substituent Position | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| A4 (2-chloro) | 2-chlorophenyl | 45.2 | 197.9–199.6 |

| A5 (3-chloro) | 3-chlorophenyl | 47.7 | 193.3–195.2 |

| A6 (4-chloro) | 4-chlorophenyl | 48.1 | 189.8–191.4 |

Key observations:

- Substituent position influences melting points and yields. The 4-chloro derivative (A6) exhibits the lowest melting point (189.8–191.4 °C), suggesting reduced crystallinity compared to ortho- and meta-substituted analogs.

- Direct vs.

Ring System Variations

Hexahydroquinazolinone vs. Chromeno-Pyrimidinone

reports a chromeno-pyrimidinone derivative (compound 4) synthesized via cyclization. While both compounds feature fused bicyclic systems, the chromeno-pyrimidinone core includes an additional oxygen atom and a fused chromene ring. This structural difference may impact:

- Solubility : The chromene ring could increase lipophilicity.

- Bioactivity: Chromeno-pyrimidinones are associated with anti-inflammatory properties, whereas quinazolinones are linked to kinase inhibition .

Hexahydroquinazolinone vs. Hexahydro-s-Indacenyl Sulfonamide

describes a sulfonamide analog with a hexahydro-s-indacenyl group. Key differences include:

- Functional group : Sulfonamide () vs. carboxamide (target compound). Sulfonamides generally exhibit stronger hydrogen-bonding capacity but lower metabolic stability.

- Ring size: The indacenyl system is a tricyclic structure, offering distinct conformational flexibility compared to the bicyclic quinazolinone .

Physicochemical and Spectral Properties

- NMR profiles: Compounds in show similar ¹H/¹³C NMR patterns for the quinazolinone core, with shifts depending on substituent position. For example, the 4-chloro derivative (A6) exhibits distinct aromatic proton signals compared to A4 and A5 .

- Solubility: The hexahydroquinazolinone core in the target compound likely enhances aqueous solubility compared to fully aromatic quinazolines due to reduced planarity.

Biological Activity

4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS Number: 338401-48-2) is a compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 303.75 g/mol. The structure includes a chloro substituent and a quinazoline moiety, which are known to influence biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide exhibit various biological activities:

-

Anticancer Activity :

- Studies have shown that quinazoline derivatives possess significant anticancer properties by inhibiting specific kinases involved in tumor growth.

- For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

-

Antimicrobial Properties :

- Research has demonstrated that certain quinazoline derivatives exhibit antimicrobial effects against various bacteria and fungi.

- The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic processes.

-

Anti-inflammatory Effects :

- Some studies highlight the anti-inflammatory potential of quinazoline derivatives by inhibiting the production of pro-inflammatory cytokines.

- This activity may be beneficial in treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their ability to inhibit tumor cell proliferation. The results indicated that compounds structurally related to 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide showed IC50 values in the low micromolar range against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 5.0 |

| Compound B | MCF7 (Breast) | 7.5 |

| 4-chloro-N-(4-oxo...) | HeLa (Cervical) | 6.0 |

Case Study 2: Antimicrobial Activity

In a study published in Antimicrobial Agents and Chemotherapy, the antimicrobial efficacy of several quinazoline derivatives was assessed against Staphylococcus aureus and Escherichia coli. The results showed that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound C | 16 | S. aureus |

| Compound D | 32 | E. coli |

| 4-chloro-N-(4-oxo...) | 16 | S. aureus |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Kinase Inhibition : Quinazoline derivatives often act as ATP competitive inhibitors for kinases involved in cell signaling pathways.

- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA or inhibit topoisomerases, leading to disrupted replication processes.

Q & A

Addressing reproducibility challenges in pharmacological assays

- Methodology : Standardize assay protocols using guidelines like ARRIVE 2.0. Implement blinded testing and cross-lab validation to minimize bias. For in vivo studies, use genetically homogeneous animal cohorts and control for circadian rhythms. Statistical power analysis ensures adequate sample sizes to detect effect sizes ≥20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.